molecular formula C11H8F6O4S2 B14616231 [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene CAS No. 58510-70-6

[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene

Katalognummer: B14616231
CAS-Nummer: 58510-70-6
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: DMYLOUPWCNRUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene is a chemical compound known for its unique structure and properties It features a benzene ring substituted with a prop-2-en-1-yl group that is further substituted with two trifluoromethanesulfonyl groups

Eigenschaften

CAS-Nummer

58510-70-6

Molekularformel

C11H8F6O4S2

Molekulargewicht

382.3 g/mol

IUPAC-Name

3,3-bis(trifluoromethylsulfonyl)prop-2-enylbenzene

InChI

InChI=1S/C11H8F6O4S2/c12-10(13,14)22(18,19)9(23(20,21)11(15,16)17)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI-Schlüssel

DMYLOUPWCNRUTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene typically involves the reaction of benzene derivatives with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature and solvent choice can vary, but common solvents include dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions

[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyl groups are highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene: Unique due to the presence of two trifluoromethanesulfonyl groups.

    [3,3-Bis(methanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with methanesulfonyl groups instead of trifluoromethanesulfonyl groups.

    [3,3-Bis(ethanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with ethanesulfonyl groups.

Uniqueness

The presence of trifluoromethanesulfonyl groups in [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene imparts unique electronic properties, making it more reactive and versatile in chemical reactions compared to its analogs with methanesulfonyl or ethanesulfonyl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.